Differential Nrf2/ARE Suppression: 4-MC vs. Hesperidin Methylchalcone and Neohesperidin Dihydrochalcone in A549 Lung Cancer Cells
In a direct head-to-head comparison among three chalcone derivatives, only 4-MC suppressed Nrf2 transcriptional activity in A549 lung cancer cells, whereas hesperidin methylchalcone and neohesperidin dihydrochalcone did not exhibit this activity [1]. 4-MC also down-regulated expression of Nrf2 protein and its downstream target NQO1, an effect not observed with the comparator chalcones. The PI3K/Akt pathway was identified as the mechanistic mediator of 4-MC-induced Nrf2/ARE inhibition [1]. This differential activity at the pathway level—rather than a mere shift in potency—constitutes a qualitative distinction in biological mechanism.
| Evidence Dimension | Nrf2/ARE transcriptional activity suppression in A549 lung cancer cells |
|---|---|
| Target Compound Data | 4-MC: Suppressed Nrf2 transcriptional activity; down-regulated Nrf2 protein and NQO1 expression |
| Comparator Or Baseline | Hesperidin methylchalcone: No suppression of Nrf2/ARE activity. Neohesperidin dihydrochalcone: No suppression of Nrf2/ARE activity. |
| Quantified Difference | Qualitative difference: 4-MC active; both comparators inactive in the same assay system. |
| Conditions | A549 human lung adenocarcinoma cells; Nrf2/ARE luciferase reporter assay; Western blot for Nrf2 and NQO1 protein levels. |
Why This Matters
For researchers developing chemosensitization strategies targeting Nrf2-mediated cisplatin resistance, hesperidin-based chalcones or other in-class analogs cannot reproduce the Nrf2-suppressive activity of 4-MC.
- [1] Lim J, et al. 4-Methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells. Mol Cells. 2013;36(4):340-346. PMCID: PMC3887984. View Source
